molecular formula C20H15FN4O B2961174 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide CAS No. 1428378-55-5

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide

Cat. No. B2961174
CAS RN: 1428378-55-5
M. Wt: 346.365
InChI Key: HZHWFHUROWGULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide, also known as KIN001-051, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of various kinases, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Medical Imaging Applications

  • Radiolabeling for PET Imaging : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound , has been reported for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). These compounds, including DPA-714, are designed with a fluorine atom allowing labeling with fluorine-18 for in vivo imaging (Dollé et al., 2008).

Anti-inflammatory and Antiallergic Properties

  • Antiallergic Agents : Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides has shown promising results in the search for novel antiallergic compounds. These compounds have been synthesized and evaluated for their potency in inhibiting histamine release and IL-4 production, with some showing significant antiallergic activity (Menciu et al., 1999).

Molecular Structure and Interaction Analysis

  • Molecular Docking and Structure Analysis : Quantum chemical insights into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic characterization of novel anti-COVID-19 molecules closely related to the compound have been provided. These studies offer a deep understanding of their geometry, intermolecular interactions, and potential drug likeness properties (Mary et al., 2020).

Synthesis and Characterization

  • Synthesis Methodologies : The synthesis of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) has been described, with a focus on their potential as biomarkers for neuroinflammatory processes. These synthesis efforts have led to compounds with high affinity for TSPO and potential application in PET imaging of neuroinflammation (Damont et al., 2015).

properties

IUPAC Name

2-(2-fluorophenyl)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-16-7-3-1-6-15(16)11-20(26)24-18-12-19(23-13-22-18)25-10-9-14-5-2-4-8-17(14)25/h1-10,12-13H,11H2,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHWFHUROWGULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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